Flavonol

Description

3-Hydroxyflavone has been reported in Camellia sinensis, Humulus lupulus, and other organisms with data available.

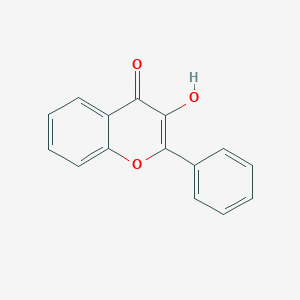

structure given in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQAJTFOCKOKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060365 | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3-Hydroxyflavone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid | |

CAS No. |

577-85-5 | |

| Record name | Flavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTG9LSS5QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °C, MP: 169.5 °C, 170 °C | |

| Record name | 3-HYDROXYFLAVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the major dietary sources of flavonols

An In-depth Technical Guide on the Major Dietary Sources of Flavonols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonols are a class of flavonoid compounds ubiquitously present in plant-based foods. They are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential disease-preventive properties. The primary dietary flavonols include quercetin (B1663063), kaempferol, myricetin, and isorhamnetin.[1][2] This technical guide provides a comprehensive overview of the major dietary sources of these flavonols, detailed methodologies for their quantification, and insights into the key signaling pathways they modulate.

Major Dietary Sources of Flavonols

The concentration and composition of flavonols in foods are influenced by various factors, including plant variety, growing conditions, ripeness, and processing methods.[3] However, numerous studies have identified a range of foods that are consistently rich in these compounds. Onions, kale, broccoli, apples, berries, and tea are among the most significant dietary sources of flavonols.[4][5][6]

Quantitative Data on Flavonol Content in Selected Foods

The following table summarizes the quantitative content of major flavonols in a variety of foods. The data is compiled from various sources, including the USDA National Nutrient Database, and is presented as milligrams per 100 grams (mg/100g) of the edible portion.

| Food Item | Quercetin (mg/100g) | Kaempferol (mg/100g) | Myricetin (mg/100g) | Isorhamnetin (mg/100g) | Total Flavonols (mg/100g) |

| Vegetables | |||||

| Onions, red, raw | 39.0[7] | 0.62[3] | 0.02[3] | 1.51[8] | 41.15 |

| Kale, raw | 8.0[7] | 47.0[9] | 0.00 | - | 55.0 |

| Broccoli, raw | 3.0[7] | 7.8[1] | 4.01[3] | - | 14.81 |

| Spinach, raw | - | 55.0[9] | - | - | 55.0 |

| Asparagus, cooked | 23.1[10] | - | - | - | 23.1 |

| Peppers, yellow wax | - | - | - | - | 51.0[6] |

| Peppers, ancho | - | - | - | - | 28.0[6] |

| Fruits | |||||

| Capers, canned | 365.0[7] | 259.0[9] | - | - | 624.0 |

| Apples, with skin | 5.0[7] | 0.02[3] | 0.00[3] | - | 5.02 |

| Berries (Cranberries) | 22.0[7] | 0.09[3] | 6.78[3] | - | 28.87 |

| Berries (Blueberries) | 7.7[1] | 1.7[1] | 1.3[1] | - | 10.7 |

| Grapes, red | 3.0[7] | 0.00[3] | 0.01[3] | - | 3.01 |

| Beverages | |||||

| Tea, black, brewed | 2.74[3] | 0.88[3] | 0.89[3] | - | 4.51 |

| Red Wine | 3.0 (per 100ml)[7] | - | - | 0.33 (per 100ml)[8] | 3.33 (per 100ml) |

| Herbs | |||||

| Dill | - | 40.0[9] | - | - | 40.0 |

| Chives | 4.77[3] | 10.00[3] | 0.00[3] | - | 14.77 |

Note: '-' indicates that data was not available or not significant in the cited sources.

Experimental Protocols for this compound Quantification

Accurate quantification of flavonols in food matrices is crucial for dietary intake assessment and for research in nutrition and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Visible Spectrophotometry are the most common analytical techniques employed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and selectivity for the simultaneous quantification of multiple flavonols.

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.

-

Extraction: Flavonols are typically extracted from the homogenized sample using a solvent mixture, often methanol (B129727)/water or ethanol/water, sometimes with the addition of a small amount of acid (e.g., HCl) to aid in the hydrolysis of glycosidic bonds.[11]

-

Hydrolysis (Optional but common for total this compound content): To quantify the total aglycone content, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) is performed at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) to cleave the sugar moieties from the this compound glycosides.[12]

-

Purification/Solid-Phase Extraction (SPE): The crude extract may be purified using SPE cartridges (e.g., C18) to remove interfering substances like sugars, organic acids, and lipids. The flavonols are eluted with a solvent like methanol or acetonitrile (B52724).

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with formic acid. The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the flavonols based on their polarity.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as flavonols readily form [M-H]⁻ ions.

-

Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is frequently used.

-

Detection Mode: For quantification, multiple reaction monitoring (MRM) is the preferred mode, offering high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each this compound.

UV-Visible Spectrophotometry

This method is simpler and more accessible than HPLC-MS but provides a measure of the total this compound content rather than individual compounds. It is based on the formation of a colored complex between flavonols and aluminum chloride (AlCl₃).

1. Sample Preparation and Extraction:

-

The extraction process is similar to that for HPLC-MS, typically using an ethanolic or methanolic solvent.[13]

2. Complexation Reaction:

-

An aliquot of the extract is mixed with a solution of aluminum chloride (e.g., 2% AlCl₃ in methanol).[14]

-

A reagent to adjust the pH, such as potassium acetate, may also be added.[15]

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature to allow for stable complex formation.[15]

3. Spectrophotometric Measurement:

-

The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax), which is typically around 415-430 nm for the this compound-aluminum complex.[15]

-

A blank sample (extract without AlCl₃) is used to correct for background absorbance.

4. Quantification:

-

A calibration curve is constructed using a standard this compound, such as quercetin or rutin (B1680289), at known concentrations.

-

The total this compound content in the sample is then determined by comparing its absorbance to the calibration curve and is expressed as quercetin equivalents (QE) or rutin equivalents (RE).

Signaling Pathways Modulated by Flavonols

Flavonols exert their biological effects by modulating various cellular signaling pathways, which is of particular interest in the context of chronic diseases like cancer and cardiovascular disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis.[16] Dysregulation of this pathway is implicated in many chronic diseases. Flavonoids, including quercetin, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anti-cancer effects.[16][17]

Caption: Inhibition of the NF-κB signaling pathway by flavonols.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Aberrant activation of this pathway is a hallmark of many cancers. Flavonols like quercetin have been demonstrated to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects in cancer cells.[18]

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the major dietary sources of flavonols, presenting quantitative data in a structured format for easy reference. Furthermore, it has outlined the key experimental protocols for the accurate quantification of these bioactive compounds in food matrices. The elucidation of how flavonols modulate critical signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential as lead compounds in drug discovery and as important components of a healthy diet for disease prevention. Further research into the bioavailability and metabolism of flavonols from different dietary sources will be crucial for translating these findings into effective therapeutic and preventive strategies.

References

- 1. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Item - USDA Database for the Flavonoid Content of Selected Foods, Release 3.3 (March 2018) - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

- 3. nutrition.ucdavis.edu [nutrition.ucdavis.edu]

- 4. catalog.data.gov [catalog.data.gov]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]

- 8. researchgate.net [researchgate.net]

- 9. foodstruct.com [foodstruct.com]

- 10. Estimated Daily Intake and Seasonal Food Sources of Quercetin in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Flavonol Biosynthesis in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flavonols are a major class of flavonoids, ubiquitously present in plants, where they execute crucial roles in development and stress adaptation, including UV protection and auxin transport regulation.[1] They are also significant components of the human diet, recognized for their antioxidant properties and potential benefits in preventing chronic diseases.[1] This document provides an in-depth technical overview of the flavonol biosynthesis pathway, its intricate regulatory networks, and detailed experimental protocols for its study. The pathway begins with the general phenylpropanoid pathway, converting phenylalanine into p-coumaroyl-CoA, which is the precursor for all flavonoids.[2] The core pathway involves a series of enzymatic reactions catalyzed by well-characterized enzymes, leading to the primary this compound aglycones: kaempferol, quercetin, and myricetin.[1][2] The expression of the pathway's structural genes is tightly controlled by a complex network of transcription factors, primarily from the R2R3-MYB and bHLH families, and is modulated by environmental signals like light and endogenous hormones.[3][4][5]

Core Biosynthesis Pathway

The biosynthesis of flavonols is a well-defined branch of the larger phenylpropanoid pathway.[6] The process starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various this compound glycosides.[1][2] The central pathway leading to the formation of this compound aglycones is depicted below. Dihydroflavonols serve as a critical branch point, acting as substrates for both this compound synthase (FLS) leading to flavonols, and dihydrothis compound 4-reductase (DFR), which directs metabolism towards anthocyanin and proanthocyanidin (B93508) synthesis.[2] The competition between FLS and DFR is a key regulatory checkpoint for metabolic flux.[2]

Key Enzymes in this compound Biosynthesis

The conversion of phenylalanine to this compound glycosides is mediated by a series of enzymes, many of which are well-conserved across plant species. Chalcone synthase (CHS) is considered the first committed and a rate-limiting enzyme of the flavonoid pathway.[7][8] this compound synthase (FLS) is the key enzyme that channels dihydroflavonols specifically into the this compound branch.[7][9]

| Enzyme | Abbreviation | Enzyme Commission (EC) Number | Reaction Catalyzed | Notes |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Phenylalanine → Cinnamic acid | First step of the general phenylpropanoid pathway.[1][10] |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Cinnamic acid → p-Coumaric acid | A cytochrome P450 monooxygenase.[1][10] |

| 4-Coumaroyl CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid → p-Coumaroyl-CoA | Activates the phenylpropanoid intermediate.[1][11] |

| Chalcone Synthase | CHS | 2.3.1.74 | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | Key entry point and rate-limiting step for flavonoid synthesis.[2][7] |

| Chalcone Isomerase | CHI | 5.5.1.6 | Naringenin Chalcone → Naringenin (a flavanone) | Catalyzes stereospecific cyclization to form the flavanone (B1672756) structure.[12][13] |

| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Naringenin → Dihydrokaempferol (DHK) | A 2-oxoglutarate-dependent dioxygenase (2-ODD).[7][13] |

| Flavonoid 3'-Hydroxylase | F3'H | 1.14.14.82 | DHK → Dihydroquercetin (DHQ); Kaempferol → Quercetin | Adds a hydroxyl group to the 3' position of the B-ring.[2][11] |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | 1.14.14.81 | DHQ → Dihydromyricetin (DHM); Quercetin → Myricetin | Adds hydroxyl groups to the 3' and 5' positions of the B-ring.[2][13] |

| This compound Synthase | FLS | 1.14.20.6 | Dihydroflavonols (DHK, DHQ, DHM) → Flavonols | Key enzyme for this compound formation, competes with DFR.[7][14] |

| UDP-Glycosyltransferases | UGTs | 2.4.1.- | This compound Aglycones → this compound Glycosides | Glycosylation increases the stability and solubility of flavonols.[2] |

Regulation of this compound Biosynthesis

This compound synthesis is meticulously regulated at the transcriptional level in response to both developmental cues and environmental stimuli.[15] This regulation is primarily orchestrated by a combination of transcription factors (TFs).

Transcriptional Control

The expression of structural genes in the flavonoid pathway is controlled by complexes of TFs, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[4][5]

-

R2R3-MYB Proteins: These are key regulators. In Arabidopsis, AtMYB11, AtMYB12, and AtMYB111 specifically activate the promoters of early biosynthetic genes (CHS, CHI, F3H) and FLS, thereby controlling this compound accumulation.[4] These MYBs act independently of bHLH partners for this compound regulation.[4]

-

MYB-bHLH-WD40 (MBW) Complex: While this compound-specific MYBs often act alone, the regulation of late-pathway genes, such as those for anthocyanin synthesis, typically requires the formation of an MBW ternary complex.[4][16] This differential requirement allows for the specific accumulation of flavonols versus other flavonoids.

Light Signaling

Light is a critical environmental factor that strongly induces this compound biosynthesis, particularly UV-B radiation, which is a known stressor.[3][5]

-

UV-B Radiation: Exposure to UV-B light increases the expression of key enzymes like CHS, F3H, and FLS, leading to the accumulation of flavonols that act as sunscreens.[3]

-

Visible Light: this compound synthesis is also regulated by red and blue light through the actions of photoreceptors and downstream signaling components.[3] The bZIP transcription factor HY5 is a central integrator of light signals and a positive regulator of MYB transcription factors that activate this compound synthesis genes.[3] The E3 ubiquitin ligase COP1 acts as a repressor in the dark by targeting HY5 for degradation.[3]

Hormonal Regulation

Plant hormones, including auxin, ethylene (B1197577), and abscisic acid (ABA), modulate this compound accumulation to influence various developmental processes.[3][17]

-

Auxin and Ethylene: In roots, both auxin and ethylene can increase this compound synthesis by upregulating transcripts of biosynthetic enzymes like CHS, CHI, and FLS.[3] This response is dependent on MYB12.[3] Auxin signaling, mediated by TIR1 and ARFs, and ethylene signaling, through EIN2/ETR1, converge to control the expression of these genes.[17]

-

Abscisic Acid (ABA): ABA, a key stress hormone, has been shown to increase this compound metabolites in guard cells, which is linked to its role in inducing stomatal closure.[3]

Experimental Protocols

Quantification of Flavonols by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of flavonols from plant tissue.[18][19]

Methodology:

-

Sample Preparation:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water and grind it into a homogeneous fine powder.

-

-

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Sample Clarification:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.

-

-

HPLC Conditions: [19]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant for flavonols (e.g., 370 nm).

-

-

Quantification:

-

Prepare standard curves for kaempferol, quercetin, and other relevant flavonols using pure standards at known concentrations (e.g., 1 to 100 µg/mL).

-

Identify peaks in the sample chromatogram by comparing retention times with standards.

-

Quantify the amount of each this compound by integrating the peak area and interpolating the concentration from the corresponding standard curve.[21]

-

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at approximately 370 nm.[18][22]

Methodology:

-

Reaction Mixture Preparation (Final volume 200 µL): [18]

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5).

-

1 mM Dithiothreitol (DTT).

-

50 µM p-coumaroyl-CoA (Substrate 1).

-

150 µM Malonyl-CoA (Substrate 2).

-

1-5 µg of purified recombinant CHS or protein extract.

-

-

-

In a spectrophotometer cuvette, combine all reaction components except malonyl-CoA.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA and mix quickly by pipetting.

-

Immediately begin monitoring the change in absorbance at 370 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

-

Calculation of Activity: [18]

-

Plot absorbance vs. time and determine the initial linear rate (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc):

-

Activity (mol/s) = (ΔA/min) / (ε * b * 60 s/min)

-

Where:

-

A is the change in absorbance.

-

ε is the molar extinction coefficient of naringenin chalcone (~29,000 M⁻¹cm⁻¹ at 370 nm).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the change in product concentration.

-

-

-

Gene Expression Analysis by qRT-PCR

This protocol provides a framework for quantifying the transcript levels of key this compound biosynthesis genes.[24][25]

Methodology:

-

RNA Isolation and Quality Control:

-

Extract total RNA from finely ground plant tissue using a suitable method (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Treat the RNA with DNase I to eliminate any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis (intact ribosomal bands).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[25]

-

-

Primer Design and qRT-PCR:

-

Design primers specific to the target genes (CHS, F3H, FLS, etc.) and at least two stable reference (housekeeping) genes (e.g., Actin, Ubiquitin, GAPDH).[26] Primers should yield an amplicon of 80-200 bp.[26]

-

Prepare the qRT-PCR reaction mixture containing: diluted cDNA, forward and reverse primers, and a SYBR Green-based qPCR master mix.[24]

-

Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative expression of target genes using the 2-ΔΔCt method:[24]

-

Normalize to Reference Gene: ΔCt = Ct(target gene) - Ct(reference gene).

-

Normalize to Control Sample: ΔΔCt = ΔCt(treatment sample) - ΔCt(control sample).

-

Calculate Fold Change: Fold Change = 2-ΔΔCt.

-

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transcriptional regulation of this compound biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. japsonline.com [japsonline.com]

- 22. scienceopen.com [scienceopen.com]

- 23. journals.plos.org [journals.plos.org]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]

- 26. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Common Flavonols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of common flavonols, a class of flavonoids widely investigated for their potential therapeutic benefits. Understanding these properties is critical for researchers in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document offers tabulated quantitative data for easy comparison, detailed experimental protocols for key analytical methods, and visualizations of relevant biological and experimental pathways.

Core Physicochemical Properties of Common Flavonols

Flavonols are characterized by a 3-hydroxyflavone backbone. Variations in the hydroxylation pattern of the B-ring give rise to the different common flavonols. These structural differences significantly impact their physicochemical characteristics, which are crucial for their biological activity and formulation development.

The table below summarizes key quantitative data for several common flavonols. These values are essential for predicting their behavior in biological systems and for designing effective delivery systems.

| Flavonol | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | LogP (Octanol/Water) | UV-Vis λmax (nm) |

| Quercetin | 302.24 | ~316 (decomposes) | 2.15 - 7.7 | 1.82 ± 0.32[1] | 255, 370 |

| Kaempferol | 286.24 | 276 - 278 | 17.0 | 3.11 ± 0.54[1] | 265, 365 |

| Myricetin | 318.24 | ~357 (decomposes) | 160 | 1.50 | 254, 374 |

| Fisetin | 286.24 | 330 (decomposes) | Low | 2.30 | 250, 362 |

| Isorhamnetin | 316.27 | 305 - 307 | Low | 2.10 | 254, 369 |

| Galangin | 270.24 | 214 - 215 | 30.0 | 2.60 | 267, 363 |

Note: Values can vary slightly based on experimental conditions (e.g., pH, solvent, temperature).

Modulation of Cellular Signaling Pathways

Flavonols exert many of their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.[2][3][4] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade that is often dysregulated in diseases like cancer. Several flavonols, including quercetin, kaempferol, myricetin, and isorhamnetin, have been shown to inhibit this pathway, contributing to their anti-cancer and anti-inflammatory properties.[5][6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Quercetin and Kaempferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) and kaempferol (B1673270), two prominent flavonols ubiquitously found in fruits and vegetables, have garnered significant attention for their diverse pharmacological properties. Despite their structural similarity, minor differences in their chemical makeup lead to distinct biological activities. This technical guide provides a comprehensive comparative analysis of the antioxidant, anti-inflammatory, neuroprotective, metabolic, and anticancer effects of quercetin and kaempferol. Quantitative data from various in vitro and in vivo studies are summarized in comparative tables, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these two important flavonoids.

Introduction

Flavonoids are a class of plant secondary metabolites renowned for their health-promoting benefits.[1] Among them, the flavonols quercetin and kaempferol are particularly abundant in the human diet and have been extensively studied for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1][2] Structurally, both compounds share a common flavan (B184786) nucleus, with the primary difference being an additional hydroxyl group on the B-ring of quercetin.[1] This subtle structural distinction significantly influences their bioavailability, metabolic fate, and ultimately, their biological efficacy.[3] This guide presents a detailed comparison of the bioactivities of quercetin and kaempferol, supported by quantitative data, experimental methodologies, and mechanistic pathway diagrams.

Comparative Biological Activities

Antioxidant Activity

Both quercetin and kaempferol are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions. However, their mechanisms and efficiencies differ. Quercetin, with its catechol group in the B-ring, generally exhibits stronger free radical scavenging activity than kaempferol.[4] In contrast, kaempferol shows a more pronounced ability to inhibit the formation of reactive oxygen species (ROS) at their source, particularly within the mitochondria.[5] Some studies suggest that at certain concentrations, kaempferol might be more effective in reducing intracellular ROS levels.[4][6] Both flavonoids can also activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant responses.[4]

Table 1: Comparative Antioxidant Activity of Quercetin and Kaempferol

| Assay Type | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Quercetin | 0.74 - 19.17 µg/mL | [7] |

| DPPH Radical Scavenging | Kaempferol | ~50 µM | [7] |

| ABTS Radical Scavenging | Quercetin | 1.89 - 17.5 µmol/L | [7] |

| Intracellular ROS Reduction | Kaempferol | More effective than quercetin at 5-50 µmol/L | [6] |

Anti-inflammatory Activity

Quercetin and kaempferol both exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. Kaempferol has been reported to show stronger inhibition of NF-κB signaling, a central regulator of inflammation.[5] It also more effectively suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α in certain cell types compared to quercetin.[5] Conversely, quercetin demonstrates a stronger inhibitory effect on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at concentrations of 5–50 μmol/l.[6][8] The differential effects on NF-κB and AP-1 activation, as well as on the expression of adhesion molecules, highlight the nuanced anti-inflammatory profiles of these two flavonols.[6][8]

Table 2: Comparative Anti-inflammatory Effects of Quercetin and Kaempferol

| Target / Pathway | Compound | Effect | Concentration | Reference |

| NF-κB Activation | Kaempferol | Weaker inhibition than quercetin | 50 µmol/l | [6][8] |

| AP-1 Activation | Kaempferol | Weaker inhibition than quercetin | 50 µmol/l | [8] |

| iNOS Protein Level | Quercetin | Stronger inhibition than kaempferol | 5-50 µmol/l | [6][8] |

| COX-2 Protein Level | Quercetin | Stronger inhibition than kaempferol | 5-50 µmol/l | [6][8] |

| VCAM-1 Expression | Kaempferol | Stronger inhibition than quercetin | 10-50 µmol/l | [6] |

| ICAM-1 Expression | Kaempferol | Stronger inhibition than quercetin | 50 µmol/l | [6] |

| E-selectin Expression | Kaempferol | Stronger inhibition than quercetin | 5-50 µmol/l | [6] |

Neuroprotective Capabilities

Both flavonoids have demonstrated neuroprotective potential, but kaempferol appears to have some distinct advantages. Research indicates that kaempferol crosses the blood-brain barrier more efficiently than quercetin, potentially leading to stronger neuroprotective effects.[5] Kaempferol has been shown to be more effective at preventing beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[5] It also uniquely enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal growth and synaptic plasticity.[5] Furthermore, kaempferol exhibits a superior ability to attenuate glutamate-induced neurotoxicity by modulating NMDA receptors.[5]

Metabolic Regulation and Anti-Diabetic Effects

In the context of metabolic diseases, particularly diabetes, both flavonoids show promise, with kaempferol exhibiting some unique mechanisms. Kaempferol uniquely activates AMP-activated protein kinase (AMPK) in muscle and liver tissues, which enhances glucose uptake and improves insulin (B600854) sensitivity through pathways distinct from quercetin.[5] It also demonstrates a superior ability to protect pancreatic beta-cells and stimulate insulin secretion.[5] In vitro studies have shown that kaempferol has a higher inhibitory effect on α-amylase activity compared to quercetin.[9][10]

Table 3: Comparative Anti-diabetic Effects of Quercetin and Kaempferol

| Activity | Compound | Inhibition (%) | Reference |

| α-amylase inhibition (in vitro) | Quercetin | 20.30 ± 0.49 | [9][10] |

| α-amylase inhibition (in vitro) | Kaempferol | 37.43 ± 0.42 | [9][10] |

Anticancer Activity

Quercetin and kaempferol have been shown to possess anticancer properties through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells.[11] Both flavonoids can inhibit the activity of DNA topoisomerase II, leading to DNA damage in cancer cells.[11] Studies have also demonstrated synergistic antiproliferative effects when quercetin and kaempferol are used in combination.[12] In some cancer cell lines, fisetin (B1672732) has shown higher inhibitory activity than both quercetin and kaempferol, with kaempferol being the least active of the three.[13]

Table 4: Comparative Antiproliferative Activity of Quercetin and Kaempferol

| Cell Line | Compound | Inhibition (%) | Reference |

| Ovarian Cancer (A2780) | Quercetin | 35.91 | [13] |

| Ovarian Cancer (A2780) | Kaempferol | 25.35 | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of the test compound (quercetin or kaempferol) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (quercetin or kaempferol) for a specified period (e.g., 24, 48, or 72 hours).

-

A control group of cells is treated with the vehicle (solvent) only.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a few hours at 37°C to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control group.

-

Western Blotting for Protein Expression Analysis (e.g., iNOS, COX-2)

This technique is used to detect and quantify the expression of specific proteins in cell lysates.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Treat cells with the test compound and/or an inflammatory stimulus.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS or anti-COX-2).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Detect the light signal using an imaging system to visualize the protein bands.

-

The intensity of the bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Comparative inhibition of the NF-κB signaling pathway by quercetin and kaempferol.

Caption: Experimental workflow for comparing the antioxidant activities of quercetin and kaempferol.

Conclusion

Quercetin and kaempferol, while structurally similar, exhibit distinct profiles of biological activity. Quercetin generally demonstrates superior free radical scavenging and inhibitory effects on certain pro-inflammatory enzymes like iNOS and COX-2. In contrast, kaempferol shows greater efficacy in preventing ROS formation, inhibiting NF-κB signaling, and displays unique advantages in neuroprotection and metabolic regulation. These differences underscore the importance of understanding the structure-activity relationships of flavonoids for their targeted application in drug development. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these two remarkable natural compounds. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to translate these findings into clinical applications.

References

- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. ingredients-lonier.com [ingredients-lonier.com]

- 6. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabet… [ouci.dntb.gov.ua]

- 10. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. farmaciajournal.com [farmaciajournal.com]

Flavonol glycosides versus aglycones bioavailability

An In-Depth Technical Guide: Flavonol Glycosides Versus Aglycones Bioavailability

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonols, a major class of dietary flavonoids, are lauded for their potential health benefits, including antioxidant and anti-inflammatory properties. In nature, they predominantly exist as glycosides, with one or more sugar moieties attached to the core aglycone structure. The bioavailability of these compounds—the extent and rate at which the active form reaches systemic circulation—is a critical determinant of their physiological efficacy. A long-standing debate in the field centers on whether the glycosidic or aglycone form is more bioavailable.

This technical guide provides a comprehensive analysis of the comparative bioavailability of this compound glycosides and their corresponding aglycones. It synthesizes data from preclinical and clinical studies, details the underlying mechanisms of absorption and metabolism, presents quantitative pharmacokinetic data, and outlines standard experimental protocols for bioavailability assessment. The evidence indicates that the bioavailability is not a simple matter of aglycone superiority; rather, it is a complex interplay influenced by the type of sugar moiety, the activity of intestinal enzymes, the role of gut microbiota, and the expression of cellular transporters. While aglycones are more lipophilic, certain glycosides, particularly glucosides, can exhibit enhanced absorption due to specific transport and hydrolysis mechanisms in the small intestine.[1][2][3][4]

Mechanisms of Absorption and Metabolism

The structural form of a this compound—glycoside or aglycone—dictates its pathway of absorption and subsequent metabolic fate.[1] Most flavonoids, with the exception of catechins, are present in plants bound to sugars as β-glycosides.[1]

Absorption of this compound Glycosides

This compound glycosides are generally too hydrophilic to be absorbed via passive diffusion.[5] Their absorption is primarily contingent on the cleavage of the sugar moiety (deglycosylation). This process occurs at two main sites:

-

Small Intestine: The brush border of the small intestine contains enzymes capable of hydrolyzing certain glycosidic bonds.[6] Lactase-phlorizin hydrolase (LPH) is a key β-glucosidase that can hydrolyze flavonoid glucosides (e.g., quercetin-3-glucoside) to release the aglycone, which is then readily absorbed.[7][8][9][10][11] The catalytic efficiency of LPH varies for different glycosides.[7][9] Some studies also suggest that certain glycosides, particularly glucosides, can be directly taken up by enterocytes via sodium-dependent glucose cotransporter 1 (SGLT1).[10][12][13][14][15]

-

Large Intestine (Colon): Glycosides that are not hydrolyzed and absorbed in the small intestine (e.g., rhamnosides like rutin) travel to the colon.[1][2] Here, the diverse gut microbiota produce a wide array of enzymes, such as α-rhamnosidases and β-glucosidases, that efficiently hydrolyze the remaining glycosides.[16][17][18] The released aglycones are then absorbed by the colonocytes or further metabolized by microbes into smaller phenolic acids, which can also be absorbed.[1][2][16]

Absorption of this compound Aglycones

This compound aglycones, being more lipophilic than their glycoside counterparts, are primarily absorbed in the small intestine via passive diffusion across the enterocyte membrane.[12][15][19] Their absorption is generally faster but can be limited by their poor water solubility.

First-Pass Metabolism

Once inside the enterocyte, and subsequently in the liver, this compound aglycones undergo extensive first-pass metabolism.[16][20][21] This involves Phase II conjugation reactions, where enzymes attach glucuronic acid, sulfate, or methyl groups to the aglycone structure. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[22][23][24] These reactions increase the water solubility of the compounds, facilitating their excretion. Consequently, free aglycones are rarely found in systemic circulation; instead, they exist as conjugated metabolites.[1][5]

The following diagram illustrates the distinct metabolic fates of this compound glycosides and aglycones.

Comparative metabolic pathways of this compound glycosides and aglycones.

Quantitative Bioavailability Data

Direct comparison of pharmacokinetic parameters from different studies should be approached with caution due to variations in animal models, dosage, and analytical methods.[21] However, studies that directly compare a glycoside to its aglycone provide valuable insights.

Quercetin (B1663063)

Quercetin is the most extensively studied this compound. Its primary glycosides include quercetin-3-O-glucoside (isoquercitrin) and quercetin-3-O-rutinoside (rutin).

Table 1: Comparative Pharmacokinetic Parameters of Quercetin Aglycone vs. Glycosides in Rats

| Compound Administered | Dose | Cmax (µM) | Tmax (h) | Relative Bioavailability/Comment | Reference |

|---|---|---|---|---|---|

| Quercetin Aglycone | 20 mg/kg | 1.7 ± 1.8 | ~4 | Baseline for comparison. | [3] |

| Quercetin-3-glucoside | 20 mg/kg | 33.2 ± 3.5 | ~4 | Bioavailability significantly higher than aglycone. | [3][4] |

| Quercetin-3-rhamnoside | 20 mg/kg | Undetectable | - | Poorly absorbed in the small intestine. | [3][4] |

| Rutin (Quercetin-3-rutinoside) | 20 mg/kg | ~3.0 | ~4 | Bioavailability much lower than glucoside, slightly higher than aglycone in this study. |[3][4] |

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

A human crossover study compared the bioavailability of quercetin from fresh red onion (rich in glycosides) with a high-dose quercetin aglycone supplement.[25][26] Despite a much lower dose of quercetin equivalents from onion (47 mg) compared to the supplement (544 mg), the 24-hour urinary excretion was not significantly different (1.69 µmol from onion vs. 1.17 µmol from the supplement).[25][26] This suggests a dramatically higher absorption efficiency for naturally occurring quercetin glycosides from a food matrix compared to a pure aglycone supplement.[25][26]

Kaempferol (B1673270)

Data for kaempferol bioavailability follows a similar pattern, where the sugar moiety is a key determinant. While direct comparative studies are less common than for quercetin, the general consensus is that glycosidic forms must be hydrolyzed to the aglycone for absorption.[21] The oral bioavailability of kaempferol is generally low due to extensive first-pass metabolism.[20][21]

Table 2: Pharmacokinetic Parameters of Kaempferol and its Glycosides in Rats

| Compound Administered | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|---|

| Kaempferol (Aglycone) | Oral | 50 | 18.2 ± 5.6 | 0.25 | 45.3 ± 13.7 | [21] |

| Kaempferol-3-O-rutinoside | Oral | 100 | 13.1 ± 1.9 | 8.0 | 110.2 ± 15.4 |[21] |

Note: Data compiled from different studies and may not be directly comparable due to variations in experimental conditions.[20][21] The higher Tmax for the rutinoside suggests delayed absorption, likely occurring after hydrolysis by gut microbiota in the colon.

Experimental Protocols

Standardized in vivo and in vitro models are essential for evaluating and comparing the bioavailability of this compound compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a generalized workflow for determining pharmacokinetic parameters in a rat model.[20][21]

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[20][21] Animals are acclimatized and typically fasted overnight prior to the study to ensure an empty stomach.

-

Compound Administration:

-

Oral (PO): The test compound (aglycone or glycoside) is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene (B3416737) glycol) and administered via oral gavage at a specific dose.[20]

-

Intravenous (IV): To determine absolute bioavailability, the aglycone is administered as a single bolus injection into the tail or jugular vein.

-

-

Blood Sampling: Blood samples are collected serially at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes.[20] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze conjugated metabolites back to the aglycone form. The total aglycone concentration is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[20]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and oral bioavailability (F%).[20]

The diagram below outlines a typical workflow for an in vivo bioavailability study.

A typical workflow for in vivo bioavailability studies.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is a widely used in vitro tool to predict intestinal drug absorption.[20][27][28] These human colon adenocarcinoma cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.[27][28]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[28]

-

Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Experiment:

-

The culture medium is replaced with a transport buffer.

-

The test compound (glycoside or aglycone) is added to the apical (AP) side (representing the intestinal lumen).

-

Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

-

To study efflux, the compound is added to the BL side and samples are taken from the AP side.

-

-

Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. A higher Papp value indicates greater permeability.[27]

The following diagram shows the workflow for a Caco-2 permeability assay.

Workflow for an in vitro Caco-2 cell permeability assay.

Conclusion

The bioavailability of flavonols is not a simple function of their glycosidic or aglycone form. While aglycones can be absorbed rapidly via passive diffusion, their overall bioavailability is often hampered by poor solubility and extensive first-pass metabolism. This compound glycosides, particularly glucosides, can exhibit superior bioavailability compared to their aglycones.[2][3] This enhanced absorption is attributed to hydrolysis by brush border enzymes like LPH in the small intestine, and potentially active transport via SGLT1, which effectively bypasses the solubility limitations of the aglycone.[7][12] Conversely, glycosides with other sugar moieties, such as the rutinoside found in rutin, are poorly absorbed in the small intestine and rely on slower, less efficient colonic microbial hydrolysis.[29] Therefore, for drug development and nutritional science, the type of glycosidic linkage is a more critical determinant of bioavailability than the mere presence of a sugar moiety. Future research should focus on head-to-head comparative pharmacokinetic studies across various this compound glycosides to build a more predictive model for their in vivo efficacy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Flavonoid-Modifying Capabilities of the Human Gut Microbiome—An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Role of Intestinal Hydrolase in the Absorption of Prenylated Flavonoids Present in Yinyanghuo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study - Food & Function (RSC Publishing) [pubs.rsc.org]

- 27. edepot.wur.nl [edepot.wur.nl]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

In Vivo Antioxidant Effects of Flavonol Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonols, a subclass of flavonoids ubiquitously found in fruits and vegetables, have garnered significant scientific interest for their potent antioxidant properties. This technical guide provides an in-depth overview of the in vivo antioxidant effects of flavonol intake, drawing from a comprehensive review of preclinical and clinical studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways. The evidence presented herein underscores the potential of flavonols to mitigate oxidative stress, a key etiological factor in numerous chronic and degenerative diseases.

Core Mechanisms of Action

Flavonols exert their antioxidant effects through a combination of direct and indirect mechanisms. They can directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical generation.[1] More significantly, flavonols can indirectly bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to electrophilic compounds like certain flavonols or their metabolites, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[1][2] This leads to the increased expression of a battery of phase II detoxifying and antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[2]

Caption: Nrf2-ARE Signaling Pathway Activation by Flavonols.

Quantitative Data on In Vivo Antioxidant Effects

The following tables summarize the quantitative effects of key flavonols—myricetin, isorhamnetin, kaempferol (B1673270), and quercetin—on biomarkers of oxidative stress and antioxidant enzyme activity from various in vivo studies.

Table 1: Effects of Myricetin on Oxidative Stress Markers and Antioxidant Enzymes

| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |

| High-fat diet-fed C57BL/6 mice | 0.12% w/w in diet | - | TBARS (liver) | Decreased | [3] |

| GPx (liver) | Enhanced activity | [3] | |||

| SOD (liver) | Enhanced activity | [3] | |||

| CAT (liver) | Enhanced activity | [3] | |||

| High-fat diet-fed C57BL/6 mice | 150 mg/kg/day | 10 weeks | MDA (serum) | Significantly decreased | [4][5] |

| GPx (serum) | Significantly increased activity | [4][5] | |||

| T-AOC (serum) | Increased | [4][5] |

Table 2: Effects of Isorhamnetin on Oxidative Stress Markers and Antioxidant Enzymes

| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |

| STZ-induced diabetic rats | 50 mg/kg | 21 days | MDA (cardiac) | Significantly decreased (p < 0.01) | [6][7] |

| GST (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| CAT (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| GPx (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| SOD (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| GSH (cardiac) | Marked increase (p < 0.05) | [6][7] | |||

| STZ-induced diabetic rats | 150 mg/kg | 21 days | MDA (cardiac) | Significantly decreased (p < 0.01) | [6][7] |

| GST (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| CAT (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| GPx (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| SOD (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||

| GSH (cardiac) | Marked increase (p < 0.05) | [6][7] | |||

| STZ-induced diabetic rats | 10 mg/kg/day | 12 weeks | MDA (brain) | Inhibited | [8] |

| ROS/RNS (brain) | Inhibited | [8] | |||

| High-fat diet/STZ diabetic mice | 10 mg/kg | 10 days | MDA (serum) | Reduced (p < 0.001) | [9] |

| GSH (serum) | Increased (p < 0.001) | [9] | |||

| GSSG (serum) | Reduced (p < 0.05) | [9] |

Table 3: Effects of Kaempferol on Oxidative Stress Markers and Antioxidant Enzymes

| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |

| STZ-induced diabetic rats | 100 mg/kg BW | 45 days | Vitamin C (plasma & tissues) | Increased to near normal | [10] |

| Vitamin E (plasma & tissues) | Increased to near normal | [10] | |||

| SOD (tissues) | Significantly increased activity | [10] | |||

| CAT (tissues) | Significantly increased activity | [10] | |||

| GPx (tissues) | Significantly increased activity | [10] | |||

| GST (tissues) | Significantly increased activity | [10] | |||

| GSH (plasma & tissues) | Elevated levels | [10] | |||

| 3-nitropropionic acid-induced neurodegeneration in rats | 21 mg/kg BW | 5 days | GSH (striatum) | Blocked the fall | [11] |

| Lead acetate-induced testicular toxicity in male rats | - | - | MDA (testicular) | Reduced | [12] |

| NO (testicular) | Reduced | [12] | |||

| CAT (testicular) | Elevated activity | [12] | |||

| GPx (testicular) | Elevated activity | [12] | |||

| SOD (testicular) | Elevated activity | [12] | |||

| Lung ischemia-reperfusion injury in rats | - | - | MDA (lung) | Decreased | [13][14] |

| ROS (lung) | Decreased | [13][14] | |||

| SOD (lung) | Increased activity | [13][14] | |||

| GSH (lung) | Increased levels | [13][14] | |||

| GSH-Px (lung) | Increased activity | [13][14] |

Table 4: Effects of Quercetin on Oxidative Stress Markers in Humans

| Study Population | Dosage | Duration | Biomarker | Effect | Reference |

| Overweight subjects with high-CVD risk | 150 mg/day | 6 weeks | Oxidized LDL (plasma) | Significantly decreased | [15][16][17] |

| Systolic Blood Pressure | Decreased by 2.6 mmHg (P < 0.01) | [15][16][17] | |||

| Plasma Quercetin | Increased from 71 to 269 nmol/l (P < 0.001) | [15][16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vivo antioxidant effects of this compound intake.

Experimental Workflow for In Vivo this compound Intervention Studies

Caption: Generalized Experimental Workflow.

Measurement of Malondialdehyde (MDA) in Plasma by HPLC

Principle: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured following its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA) and subsequent separation and quantification by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[18][19][20][21][22]

Procedure:

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.[19]

-

To release protein-bound MDA, perform alkaline hydrolysis by adding NaOH to the plasma sample and incubating at 60°C.[18][19][20]

-

Acidify the sample with perchloric acid or sulfuric acid and centrifuge to precipitate proteins.[19][20]

-

-

Derivatization:

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Use a C18 reversed-phase column for separation.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect the MDA adduct using a UV detector (at ~310 nm for DNPH adducts or ~532 nm for TBA adducts) or a fluorescence detector (excitation ~515 nm, emission ~553 nm for TBA adducts).[19]

-

Quantify MDA concentration by comparing the peak area to a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).[20]

-

Superoxide Dismutase (SOD) Activity Assay in Erythrocytes

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.[23][24][25][26]

Procedure:

-

Sample Preparation:

-

Collect whole blood in heparin or EDTA tubes.

-

Centrifuge to separate plasma and buffy coat from erythrocytes.

-

Wash the erythrocytes with isotonic saline.

-

Lyse the erythrocytes by adding cold deionized water.[24]

-

Centrifuge to remove cell debris and collect the hemolysate.[24]

-